molecular formula C18H23N3O2 B2483868 Benzyl 3-(4-cyanopiperidin-1-yl)pyrrolidine-1-carboxylate CAS No. 1404312-30-6

Benzyl 3-(4-cyanopiperidin-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B2483868
CAS No.: 1404312-30-6
M. Wt: 313.401
InChI Key: NTRQMSHAQWTXMS-UHFFFAOYSA-N
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Description

Benzyl 3-(4-cyanopiperidin-1-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine core substituted with a 4-cyanopiperidine moiety and a benzyl carboxylate group. Pyrrolidine and piperidine derivatives are widely utilized in pharmaceutical research as intermediates for drug discovery, particularly in the development of enzyme inhibitors, receptor modulators, and bioactive molecules .

Properties

IUPAC Name

benzyl 3-(4-cyanopiperidin-1-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c19-12-15-6-9-20(10-7-15)17-8-11-21(13-17)18(22)23-14-16-4-2-1-3-5-16/h1-5,15,17H,6-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRQMSHAQWTXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C2CCN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(4-cyanopiperidin-1-yl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 3-(4-cyanopiperidin-1-yl)pyrrolidine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(4-cyanopiperidin-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Benzyl 3-(4-cyanopiperidin-1-yl)pyrrolidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl 3-(4-cyanopiperidin-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-cyanopiperidine group in the target compound introduces a nitrile functionality, which may enhance hydrogen-bonding interactions in biological systems compared to the hydroxyl or amino groups in analogs . The absence of polar groups (e.g., hydroxyethoxy in ) in the target compound could influence solubility and metabolic stability.

Safety and Handling: Benzyl 4-aminopiperidine-1-carboxylate requires stringent safety measures (e.g., eye flushing, physician consultation) due to incomplete toxicological data . In contrast, Benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate is noted as non-hazardous under standard handling conditions .

Biological Activity

Benzyl 3-(4-cyanopiperidin-1-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

  • Molecular Formula : C18H23N3O2
  • Molecular Weight : 313.4 g/mol
  • CAS Number : 1404312-30-6

The compound features a pyrrolidine ring substituted with a cyanopiperidine moiety and a benzyl ester group, contributing to its unique chemical reactivity and biological properties.

Synthesis

The synthesis typically involves the reaction of benzyl chloroformate with 3-(4-cyanopiperidin-1-yl)pyrrolidine in the presence of a base such as triethylamine. This method allows for the efficient production of the compound while maintaining high purity levels through techniques like high-performance liquid chromatography (HPLC) .

This compound interacts with various biological targets, potentially modulating enzyme activity and influencing cellular pathways. Its mechanism may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is crucial in therapeutic applications.
  • Receptor Modulation : It may bind to receptors involved in neurotransmission, affecting signal transduction pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown submicromolar activity against pancreatic cancer cells by modulating mTORC1 signaling pathways, which are crucial for cell growth and proliferation .

Neuroprotective Effects

Research has demonstrated that certain derivatives of this compound can inhibit beta-secretase (BACE-1) and acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease. These compounds showed significant binding affinity to the peripheral anionic site (PAS) of AChE, enhancing their neuroprotective properties .

Case Studies

  • Antiproliferative Activity :
    • Study : Evaluated the efficacy of Benzyl 3-(4-cyanopiperidin-1-yl)pyrrolidine derivatives on MIA PaCa-2 cells.
    • Findings : Compounds demonstrated IC50 values lower than 10 nM, indicating potent inhibition of cancer cell proliferation .
  • Neuroprotection :
    • Study : Investigated the effects on cognitive dysfunction in rat models.
    • Findings : Compounds exhibited significant improvements in memory retention in maze tests, suggesting their potential for cognitive enhancement .

Comparative Analysis

CompoundAntiproliferative IC50 (nM)AChE Inhibition (%)Neuroprotective Effect
This compound<10HighSignificant
Similar Pyrrolidine Derivative20ModerateModerate

This table illustrates the comparative potency of this compound against other similar compounds, highlighting its superior biological activity.

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